Enofelast

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Enofelast, also known as BI-L-239, is a chemical compound that functions as an inhibitor of the enzyme 5-lipoxygenase. This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. This compound has shown potential in reducing inflammation by inhibiting the production of leukotriene B4, a potent inflammatory agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

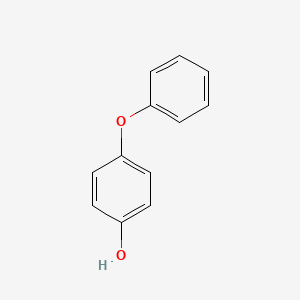

The synthesis of Enofelast involves several steps. One of the key steps includes the reaction of 2,6-di-tert-butylphenol with hexamethylenetetramine and sulfuric acid in ethylene glycol at 130°C to produce 4-hydroxy-3,5-di-tert-butylbenzaldehyde. This intermediate is then condensed with 2-(3-pyridyl)acetic acid using piperidine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Enofelast primarily undergoes inhibition reactions where it interacts with the enzyme 5-lipoxygenase. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

The inhibition of 5-lipoxygenase by this compound involves the use of calcium ionophores to induce the production of leukotriene B4. This compound exhibits an inhibitory concentration (IC50) of 2.48 μM for this reaction .

Major Products Formed

The major product formed from the reaction of this compound with 5-lipoxygenase is the inhibition of leukotriene B4 production. This results in a decrease in inflammation and related symptoms.

Scientific Research Applications

Enofelast has several scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of 5-lipoxygenase and the biosynthesis of leukotrienes.

Biology: Helps in understanding the role of leukotrienes in inflammatory processes.

Medicine: Potential therapeutic agent for conditions involving inflammation, such as asthma and arthritis.

Industry: Utilized in the development of anti-inflammatory drugs and research on enzyme inhibitors

Mechanism of Action

Enofelast exerts its effects by inhibiting the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotriene B4, thereby decreasing inflammation. The molecular target of this compound is the active site of 5-lipoxygenase, where it binds and prevents the enzyme from catalyzing the reaction .

Comparison with Similar Compounds

Similar Compounds

Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.

MK-886: An inhibitor of leukotriene synthesis that targets the 5-lipoxygenase-activating protein.

A-64077: A compound similar to Enofelast that inhibits leukotriene B4 synthesis.

Uniqueness

This compound is unique in its specific inhibition of 5-lipoxygenase with a relatively low IC50 value, making it a potent inhibitor. Its effectiveness in reducing leukotriene B4 production distinguishes it from other similar compounds.

Properties

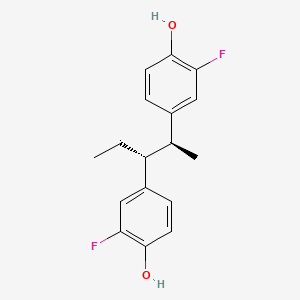

CAS No. |

125722-16-9 |

|---|---|

Molecular Formula |

C16H15FO |

Molecular Weight |

242.29 g/mol |

IUPAC Name |

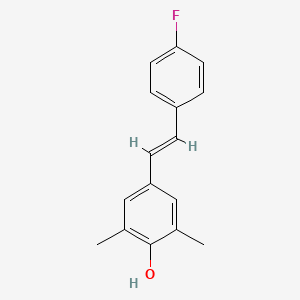

4-[(E)-2-(4-fluorophenyl)ethenyl]-2,6-dimethylphenol |

InChI |

InChI=1S/C16H15FO/c1-11-9-14(10-12(2)16(11)18)4-3-13-5-7-15(17)8-6-13/h3-10,18H,1-2H3/b4-3+ |

InChI Key |

HJGJDFXTHQBVNV-ONEGZZNKSA-N |

SMILES |

CC1=CC(=CC(=C1O)C)C=CC2=CC=C(C=C2)F |

Isomeric SMILES |

CC1=CC(=CC(=C1O)C)/C=C/C2=CC=C(C=C2)F |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C=CC2=CC=C(C=C2)F |

Appearance |

Solid powder |

Key on ui other cas no. |

127035-60-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,6-dimethyl-4-(2-(4-fluorophenyl)ethenyl)phenol BI-L 239 BI-L-239 enofelast |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

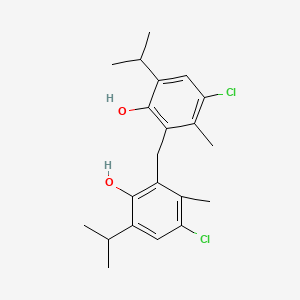

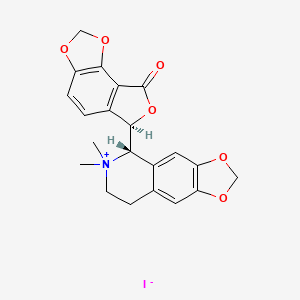

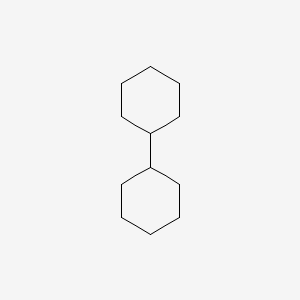

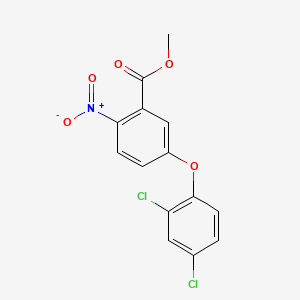

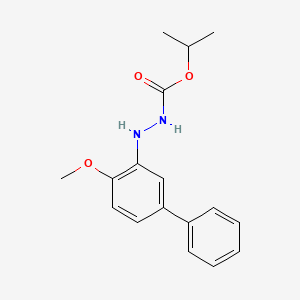

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.